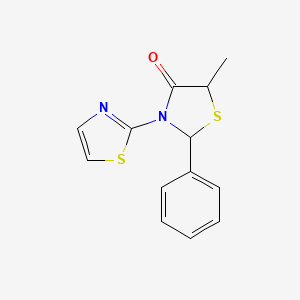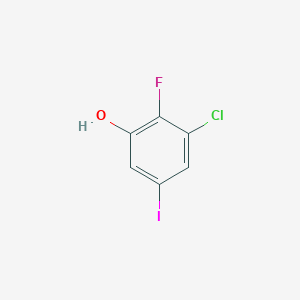
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound that features a trifluoromethyl group, a fluorine atom, and an ethoxy group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted compound used in similar applications.
4-(Trifluoromethyl)phenol: A related compound with a hydroxyl group instead of an ethoxy group.
α,α,α-Trifluoro-p-tolyl isocyanate: A trifluoromethyl-substituted isocyanate used in various chemical reactions.
Uniqueness
(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H10F4OS |
|---|---|
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
3-ethoxy-2-fluoro-1-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4OS/c1-3-15-9-6(10(12,13)14)4-5-7(16-2)8(9)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
MYBQFPCBBULENW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1F)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
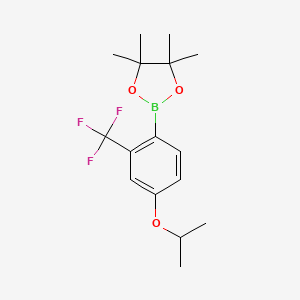

![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
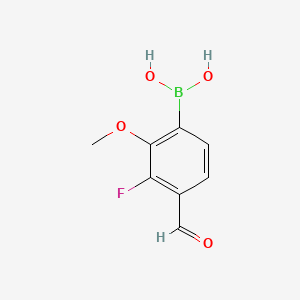
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
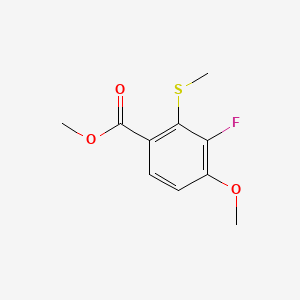
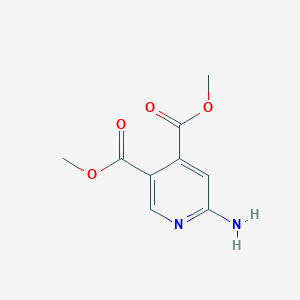

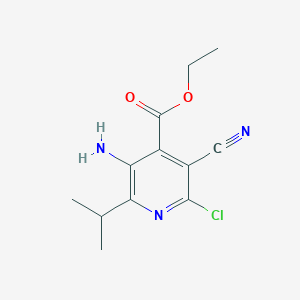
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)
